molecular formula C15H10BrNO2 B2558668 3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile CAS No. 127389-37-1

3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile

Cat. No.: B2558668
CAS No.: 127389-37-1
M. Wt: 316.154
InChI Key: QZAJCMMQRJEOTA-UHFFFAOYSA-N
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Description

3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile is an organic compound with the molecular formula C15H10BrNO2 and a molecular weight of 316.15 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to a phenyl ring, which is further connected to a nitrile group through a propanone linkage. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

The synthesis of 3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile typically involves the following steps:

Chemical Reactions Analysis

3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromophenoxy group can participate in various binding interactions with enzymes or receptors, influencing their activity. The nitrile group can also form hydrogen bonds or coordinate with metal ions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile can be compared with similar compounds such as:

    3-[3-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile: This compound has a chlorine atom instead of a bromine atom, which can lead to differences in reactivity and biological activity.

    3-[3-(4-Fluorophenoxy)phenyl]-3-oxopropanenitrile: The presence of a fluorine atom can enhance the compound’s stability and influence its interactions with biological targets.

    3-[3-(4-Methylphenoxy)phenyl]-3-oxopropanenitrile: The methyl group can affect the compound’s lipophilicity and overall chemical properties.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-[3-(4-bromophenoxy)phenyl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c16-12-4-6-13(7-5-12)19-14-3-1-2-11(10-14)15(18)8-9-17/h1-7,10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAJCMMQRJEOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Br)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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